3,4-Dimethyl-1-pentene

Atmospheric chemistry Alkene oxidation kinetics NO3 radical reactivity

3,4-Dimethyl-1-pentene (CAS 7385-78-6) is a C7 branched alpha-olefin (molecular formula C7H14, molecular weight 98.19 g/mol) characterized by a terminal vinyl group and methyl substituents at the C3 and C4 positions. It exists as a low-boiling liquid with a boiling point of approximately 79.6–80.8 °C at atmospheric pressure and a density of 0.693–0.701 g/cm³.

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 7385-78-6
Cat. No. B12000618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-1-pentene
CAS7385-78-6
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=C
InChIInChI=1S/C7H14/c1-5-7(4)6(2)3/h5-7H,1H2,2-4H3
InChIKeyWFHXQNMTMDKVJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-1-pentene CAS 7385-78-6 Procurement Specifications and Class Identity


3,4-Dimethyl-1-pentene (CAS 7385-78-6) is a C7 branched alpha-olefin (molecular formula C7H14, molecular weight 98.19 g/mol) characterized by a terminal vinyl group and methyl substituents at the C3 and C4 positions [1]. It exists as a low-boiling liquid with a boiling point of approximately 79.6–80.8 °C at atmospheric pressure and a density of 0.693–0.701 g/cm³ . The compound contains one chiral center at C3 and is commercially available at purities of ≥95% [2]. Its structural motif—a monosubstituted alkene with vicinal methyl branching—distinguishes it from linear terminal olefins and from regioisomeric branched C7 alkenes such as 4-methyl-1-hexene and 5-methyl-1-hexene [3].

3,4-Dimethyl-1-pentene Structural Differentiation: Why C7 Branched Alpha-Olefins Are Not Interchangeable


Although 3,4-dimethyl-1-pentene shares the molecular formula C7H14 with several regioisomers including 4-methyl-1-hexene, 5-methyl-1-hexene, 3-methyl-1-hexene, and various other branched pentenes, the position of methyl substitution exerts a profound influence on reactivity, physical properties, and polymerization behavior that renders generic substitution scientifically invalid for procurement. The branched alpha-olefin literature explicitly establishes that "polymerization activity lowers extremely as compared with that of α-olefins, and such low polymerizing activity is particularly remarkable when the branch is located on the carbon atom of the third position" [1]. This branch-position dependency creates a reactivity hierarchy among C7 isomers: 3,4-dimethyl-1-pentene bears a branch at C3 (adjacent to the vinyl group), whereas 4-methyl-1-hexene bears its methyl branch at C4 (one carbon further removed from the reactive center). Consequently, the two isomers exhibit measurably different boiling points (79.6–80.8 °C versus 85.4–88 °C) [2], gas-phase oxidation kinetics with NO3 radicals [3], and stereoselective polymerization outcomes under Ziegler–Natta and metallocene catalysis [4][5]. Substituting one C7 branched alkene for another without explicit validation risks altered reaction rates, divergent polymer microstructures, and compromised enantioselectivity.

3,4-Dimethyl-1-pentene Procurement Evidence: Quantitative Differentiation from Closest C7 Analogs


NO3 Radical Reaction Rate Constants: 3,4-Dimethyl-1-pentene versus 4-Methyl-1-pentene and 3-Methyl-1-hexene

In a comparative study of NO3 radical reaction kinetics with branched C7 alkenes, 3,4-dimethyl-1-pentene (34DM1P) exhibited a measurable difference in rate constant relative to its regioisomer 4-methyl-1-pentene and the C7 analog 3-methyl-1-hexene (3M1H), using 1-butene as the reference compound [1]. The relative rate method demonstrated that the position of methyl branching adjacent to the vinyl group in 34DM1P modulates the electron density of the double bond, thereby altering the rate constant for electrophilic NO3 addition [1].

Atmospheric chemistry Alkene oxidation kinetics NO3 radical reactivity

Boiling Point Differentiation: 3,4-Dimethyl-1-pentene versus 4-Methyl-1-hexene

3,4-Dimethyl-1-pentene exhibits a boiling point of 79.6–80.8 °C at 760 mmHg [1], which is approximately 5–8 °C lower than that of its C7 regioisomer 4-methyl-1-hexene (85.4–88 °C at 760 mmHg) [2]. This boiling point differential—representing a >6% difference on the absolute temperature scale—arises from differences in molecular shape and intermolecular packing conferred by the distinct methyl substitution patterns. Both compounds share the identical molecular formula C7H14 and molecular weight 98.19 g/mol [3][4].

Physical property characterization Distillation separation Purity specification

OH Radical Atmospheric Half-Life: 3,4-Dimethyl-1-pentene versus Structural Class Baselines

The computed OH radical reaction rate constant for 3,4-dimethyl-1-pentene is 31.57 × 10⁻¹² cm³/molecule·s, yielding an atmospheric half-life of 0.339 days (approximately 4.1 hours) under standard conditions (12-hour daylight; [OH] = 1.5 × 10⁶ molecules/cm³) . This represents a class-level inference that differentiates branched terminal alkenes from linear analogs. For comparison, the computed OH rate constant for the linear C7 analog 1-heptene is lower (approximately 27–28 × 10⁻¹² cm³/molecule·s in similar estimation models), reflecting the activating effect of alkyl substitution on the double bond electron density [1].

Environmental fate Atmospheric oxidation OH radical kinetics

Hydrogenation Stereochemistry: Retention of Configuration at the C3 Chiral Center

When pure (R)-3,4-dimethyl-1-pentene undergoes catalytic hydrogenation over a platinum catalyst, the reaction yields (S)-2,3-dimethylpentane [1]. Critically, the chirality center retains its spatial configuration during this hydrogenation; the change from (R) to (S) nomenclature arises solely from the CIP priority rule reassignment upon converting the vinyl group (CH=CH2) to an ethyl group (CH2CH3), not from any stereochemical inversion [1]. In contrast, the structurally analogous but non-chiral isomer 4-methyl-1-hexene (lacking a stereocenter at C3) cannot undergo stereoselective hydrogenation to produce an enantiomerically enriched product. Similarly, 3-methyl-1-pentene, which bears a stereocenter at C3 but differs in carbon count (C6 vs C7), yields different hydrogenation products and is documented to undergo only dimerization rather than full polymerization under certain metallocene catalysis conditions [2].

Stereoselective synthesis Chiral pool building blocks Asymmetric hydrogenation

Polymerization Activity: Branch Position Dependency in Alpha-Olefin Catalysis

The branched alpha-olefin polymerization literature establishes a structure–activity relationship that directly impacts the selection of 3,4-dimethyl-1-pentene: "polymerization activity lowers extremely as compared with that of α-olefins, and such low polymerizing activity is particularly remarkable when the branch is located on the carbon atom of the third position" [1]. This principle—derived from systematic studies across a range of branched alpha-olefins—predicts that 3,4-dimethyl-1-pentene (with a methyl branch at C3 adjacent to the vinyl group) will exhibit significantly lower polymerization activity compared to 4-methyl-1-hexene (branch at C4, one carbon removed from the reactive center) under identical Ziegler–Natta or metallocene catalysis conditions [2]. Patent literature from US3055878 explicitly lists "3:4-dimethyl...pentene-1" among polymerizable monomers, confirming its viability but implying the need for optimized catalyst systems distinct from those used for less sterically hindered analogs [3].

Olefin polymerization Ziegler-Natta catalysis Polymer microstructure

3,4-Dimethyl-1-pentene Procurement Use Cases: Evidence-Backed Application Scenarios


Stereoselective Synthesis of Chiral 2,3-Dimethylpentane Derivatives

Based on the documented retention of configuration during Pt-catalyzed hydrogenation of (R)-3,4-dimethyl-1-pentene to (S)-2,3-dimethylpentane [1], this compound serves as a chiral pool building block for synthesizing enantiomerically enriched C7 hydrocarbon derivatives. Researchers requiring a C3 stereocenter with retention of configuration must procure the chiral form of 3,4-dimethyl-1-pentene specifically—the achiral regioisomer 4-methyl-1-hexene cannot substitute for this purpose, as it lacks the stereocenter. The 5–8 °C lower boiling point of 3,4-dimethyl-1-pentene relative to 4-methyl-1-hexene [2] further facilitates post-reaction purification by distillation.

Atmospheric Oxidation Model Validation Using C7 Branched Alkene Probes

The distinct OH radical half-life of 0.339 days (4.07 hours) for 3,4-dimethyl-1-pentene, compared to linear C7 α-olefins (~4.5–5 hours) [1], makes this compound a valuable probe for validating structure–activity relationships in atmospheric oxidation models. Its measurable difference in NO3 radical reaction rate constant relative to 4-methyl-1-pentene and 3-methyl-1-hexene [2] provides an additional differentiation dimension. Environmental fate laboratories seeking to calibrate or test oxidation kinetic models should procure this specific branched isomer rather than assuming that any C7 alkene will exhibit equivalent tropospheric reactivity.

Structure–Activity Studies of Sterically Hindered Alpha-Olefin Polymerization

For researchers investigating the effect of branch position on Ziegler–Natta or metallocene-catalyzed polymerization kinetics, 3,4-dimethyl-1-pentene represents a critical C3-branched benchmark. The established principle that C3 branching reduces polymerization activity more severely than C4 branching [1] positions 3,4-dimethyl-1-pentene as a key comparator for systematic studies alongside 4-methyl-1-hexene (C4 branch) and linear 1-heptene (no branch). Patent precedent in US3055878 confirms the polymerizability of 3,4-dimethyl-1-pentene [2], providing a foundation for comparative catalyst screening and polymer microstructure characterization.

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